molecular formula C13H15IO4 B2562161 4-Cyclopentyloxy-3-iodo-5-methoxybenzoic acid CAS No. 833440-38-3

4-Cyclopentyloxy-3-iodo-5-methoxybenzoic acid

Cat. No. B2562161
CAS RN: 833440-38-3
M. Wt: 362.163
InChI Key: UIBJTNPWDPWKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Cyclopentyloxy-3-iodo-5-methoxybenzoic acid” is a chemical compound with the molecular formula C13H15IO4 . It has an average mass of 362.160 Da and a monoisotopic mass of 362.001495 Da .


Molecular Structure Analysis

The molecular structure of “4-Cyclopentyloxy-3-iodo-5-methoxybenzoic acid” is defined by its molecular formula, C13H15IO4 . The molecule includes a benzoic acid group, which is substituted with a cyclopentyloxy group at the 4-position, an iodine atom at the 3-position, and a methoxy group at the 5-position .

Scientific Research Applications

Future Directions

The future directions for “4-Cyclopentyloxy-3-iodo-5-methoxybenzoic acid” would depend on its potential applications. Given its complex structure, it could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

4-cyclopentyloxy-3-iodo-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO4/c1-17-11-7-8(13(15)16)6-10(14)12(11)18-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBJTNPWDPWKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)I)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.